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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-1-phenylethanol, a key intermediate in pharmaceutical and organic synthesis. The
document is intended for researchers, scientists, and drug development professionals, offering
a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Introduction

2-Bromo-1-phenylethanol is a chiral alcohol that serves as a versatile building block in the
synthesis of various organic molecules. Its structure, featuring a phenyl ring, a hydroxyl group,
and a bromine atom on the adjacent carbon, makes it a valuable precursor for the introduction
of these functionalities into larger, more complex structures. Accurate and thorough
spectroscopic characterization is crucial for its identification, purity assessment, and quality
control in research and industrial applications.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Bromo-1-phenylethanol,
summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The *H and 13C NMR data for 2-Bromo-1-phenylethanol were acquired in
deuterated chloroform (CDCIs).

IH NMR Spectroscopic Data

The *H NMR spectrum provides information about the chemical environment and connectivity
of the hydrogen atoms in the molecule.

] Chemical Shift (5, o Coupling Constant
Proton Assignment Multiplicity
ppm) (3, Hz)
Aromatic-H 7.29-7.38 m
CH-OH 4.94-4.96 m
3.59 (dd), 3.71-3.76
CH2Br m
(m)
OH 2.65 S

13C NMR Spectroscopic Data

The 13C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Carbon Assignment Chemical Shift (6, ppm)
Aromatic C (Quaternary) 143.7

Aromatic CH 128.7,127.9, 125.8

C-OH 71.3

C-Br 41.7,41.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.
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Wavenumber (cm~?)

Vibrational Mode

Functional Group

3398 O-H Stretch (broad) Alcohol
~3030 C-H Stretch Aromatic
2954, 2926 C-H Stretch Aliphatic
1494, 1454 C=C Stretch Aromatic
1068 C-O Stretch Alcohol
~700 C-Br Stretch Alkyl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation. Due to the presence of bromine, which

has two major isotopes (7°Br and 8!Br) in nearly equal abundance, the mass spectrum of 2-

Bromo-1-phenylethanol exhibits a characteristic isotopic pattern for bromine-containing

fragments, with two peaks of similar intensity separated by two mass-to-charge units (m/z).[1]

m/z Proposed Fragment lon
200/202 [CsHoBrO]*" (Molecular lon)
121 [CeHsO]*

107 [C7H7O]*

79/81 [Br]*

77 [CeHs]*

51 [CaHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented

above. Specific parameters may vary depending on the instrumentation used.
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NMR Spectroscopy

Sample Preparation:

e Approximately 10-20 mg of 2-Bromo-1-phenylethanol was dissolved in approximately 0.7
mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR tube.

e A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical
shift referencing (& = 0.00 ppm).

e The tube was capped and gently agitated to ensure a homogeneous solution.
Instrumentation and Data Acquisition:
 Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

e 1H NMR: A standard one-pulse sequence was used. Data was acquired with a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR: A proton-decoupled pulse sequence was employed to simplify the spectrum and
enhance the signal of the carbon nuclei. A larger number of scans was typically required
compared to *H NMR due to the lower natural abundance of the 13C isotope.

IR Spectroscopy

Sample Preparation (Thin Film):

o Asmall drop of neat 2-Bromo-1-phenylethanol was placed between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates.

o The plates were gently pressed together to form a thin, uniform liquid film.
Instrumentation and Data Acquisition:
e Instrument: A Fourier-transform infrared (FTIR) spectrometer.

e Procedure: A background spectrum of the clean salt plates was first recorded. The sample
was then placed in the instrument's sample holder, and the infrared spectrum was acquired
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over a typical range of 4000-400 cm~. The final spectrum was presented in terms of
transmittance or absorbance.

Mass Spectrometry

Sample Introduction and lonization (GC-MS):

A dilute solution of 2-Bromo-1-phenylethanol in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) was prepared.

The sample was injected into a gas chromatograph (GC) to separate it from any impurities.

The eluent from the GC was directly introduced into the mass spectrometer.

Electron ionization (EI) was used to fragment the molecules.
Instrumentation and Data Acquisition:
e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

e Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer was used to separate the ions
based on their mass-to-charge ratio.

o Data Analysis: The resulting mass spectrum, a plot of relative ion intensity versus m/z, was
analyzed to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the
spectroscopic data for a chemical compound like 2-Bromo-1-phenylethanol.
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Caption: Workflow for the spectroscopic analysis of 2-Bromo-1-phenylethanol.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a

comprehensive reference for the characterization of 2-Bromo-1-phenylethanol. The distinct
signals in the NMR, IR, and MS spectra serve as a reliable fingerprint for the identification and

quality assessment of this important chemical intermediate. This information is critical for

ensuring the integrity of starting materials in research and development, ultimately contributing

to the successful synthesis of target molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1-phenylethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266663#spectroscopic-data-nmr-ir-ms-of-2-bromo-
1-phenylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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